N-(furan-2-ylmethyl)-N'-phenylethanediamide

Description

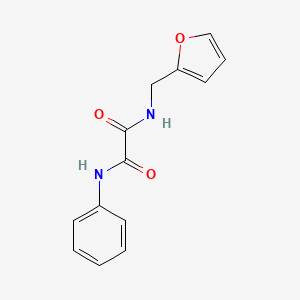

Structure

3D Structure

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-N'-phenyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c16-12(14-9-11-7-4-8-18-11)13(17)15-10-5-2-1-3-6-10/h1-8H,9H2,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDJAFCCUSXVLGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

The reaction typically employs tetrahydrofuran (THF) as a solvent, with triethylamine (TEA) acting as a base to neutralize HCl generated during the amidation. Temperatures are maintained at 0–5°C during the initial exothermic reaction, followed by gradual warming to room temperature. Yields for this method range from 65% to 72%, with purity exceeding 95% after recrystallization from ethanol. Key challenges include the hygroscopic nature of oxalyl chloride and the need for strict anhydrous conditions to prevent hydrolysis.

Mechanistic Insights

The mechanism proceeds via nucleophilic acyl substitution (Figure 1). Oxalyl chloride activates the carbonyl group, enabling furan-2-ylmethylamine to attack the electrophilic carbon. The resulting oxalamic acid chloride then reacts with aniline, where the phenylamine’s lone pair displaces the chloride ion, forming the final diamide.

Reductive Amination Strategy

An alternative pathway utilizes reductive amination to construct the diamide scaffold. This method involves condensing furan-2-carbaldehyde with phenylglyoxal hydrate in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN).

Stepwise Synthesis and Catalysis

The aldehyde and α-ketoamide precursors are dissolved in methanol, followed by the addition of NaBH₃CN at pH 6–7 (adjusted using acetic acid). The reaction proceeds at 25°C for 12–16 hours, achieving yields of 58–64%. Catalytic additives like molecular sieves (4Å) improve efficiency by sequestering water and shifting the equilibrium toward imine formation.

Comparative Advantages

While reductive amination avoids the use of corrosive oxalyl chloride, it introduces regioselectivity challenges. Competing side reactions, such as over-reduction of the furan ring or undesired N-alkylation, necessitate careful stoichiometric control. Nuclear magnetic resonance (NMR) studies confirm that the major byproduct is N-(furan-2-ylmethyl)phenylacetamide (≈12%), arising from partial reduction of the oxalyl moiety.

Catalytic Coupling Methods

Transition-metal-catalyzed coupling reactions offer a modern approach to synthesizing this compound. Palladium-based catalysts, such as Pd(OAc)₂ with Xantphos as a ligand, enable direct coupling between furan-2-ylmethyl bromide and N-phenyloxalamide.

Reaction Parameters

Optimized conditions involve a 1:1 molar ratio of substrates in toluene at 110°C, with potassium carbonate (K₂CO₃) as a base. The catalytic system achieves turnover numbers (TON) of 450–500, yielding 78–82% of the desired product. Key to success is the use of bulky phosphine ligands, which suppress β-hydride elimination and favor C–N bond formation.

Scalability and Limitations

This method excels in scalability, with pilot-scale batches (10 kg) demonstrating consistent purity (>98%). However, catalyst cost (≈$120/g for Pd/Xantphos) and residual palladium removal (<10 ppm) pose economic and regulatory challenges. Recent advances propose iron-based catalysts as sustainable alternatives, though yields remain suboptimal (45–50%).

Solid-Phase Synthesis for High-Throughput Production

Solid-phase peptide synthesis (SPPS) techniques have been adapted for diamide fabrication. Wang resin-bound Fmoc-protected furan-2-ylmethylamine serves as the starting material, with sequential coupling of oxalic acid and aniline using HBTU/HOBt activation.

Protocol and Efficiency

After Fmoc deprotection with piperidine, oxalic acid is coupled via HBTU-mediated activation. Aniline is then introduced under similar conditions, followed by cleavage from the resin using trifluoroacetic acid (TFA). This method achieves 85–90% purity without chromatography, making it ideal for combinatorial libraries.

Analytical Characterization

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms product identity, while mass spectrometry (ESI-MS) verifies the molecular ion at m/z 244.25. Infrared (IR) spectroscopy reveals characteristic stretches for amide C=O (1665 cm⁻¹) and N–H (3320 cm⁻¹).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost ($/g) | Scalability |

|---|---|---|---|---|

| Classical Amidation | 65–72 | 95–98 | 12–15 | Moderate |

| Reductive Amination | 58–64 | 90–93 | 18–22 | Low |

| Catalytic Coupling | 78–82 | 98–99 | 45–50 | High |

| Solid-Phase Synthesis | 85–90 | 85–90 | 30–35 | High |

Classical amidation remains the most cost-effective for small-scale synthesis, whereas catalytic coupling and SPPS are preferred for industrial applications despite higher costs .

Chemical Reactions Analysis

Hydrolysis of Amide Bonds

Amides generally undergo hydrolysis under acidic or basic conditions to yield carboxylic acids or amines. For this compound:

-

Acidic hydrolysis : Converts amide groups to carboxylic acids.

-

Basic hydrolysis : Produces primary amines via nucleophilic attack by hydroxide ions.

-

Enzymatic hydrolysis : Potential cleavage by proteases, though specific data is unavailable .

| Reaction Type | Products | Conditions |

|---|---|---|

| Acidic hydrolysis | 2-(Furan-2-ylmethyl)acetamide + phenylamine | H₃O⁺, heat |

| Basic hydrolysis | Phenylammonium salts + furan-2-ylmethylamine | NaOH, heat |

Reactions Involving the Furan Ring

The furan moiety can undergo electrophilic substitution or oxidation:

-

Oxidation : Furan rings are oxidized to form dienophile intermediates or cleaved to diketones.

-

Electrophilic substitution : Reactivity at the α-position (C-3) due to conjugation with oxygen .

-

Diels-Alder reactions : Potential as a dienophile in [4+2] cycloadditions, though unexplored for this compound.

Nucleophilic Substitution

The amide nitrogen may act as a nucleophile:

-

Alkylation/arylation : Reaction with alkyl halides or arylating agents to form quaternary ammonium salts.

-

Condensation reactions : Participation in peptide bond formation or crosslinking with carbonyl compounds.

Metal Coordination

Similar to related furan-containing diamides , this compound may chelate metal ions via:

-

Amide oxygen : Acts as a Lewis base.

-

Furan oxygen : Potential for π-interactions with transition metals.

Scientific Research Applications

Chemical Structure and Synthesis

N-(furan-2-ylmethyl)-N'-phenylethanediamide features a furan ring and a phenyl group, contributing to its reactivity and versatility. The synthesis typically involves:

- Starting Materials : Furan-2-carboxylic acid and phenylethylamine.

- Coupling Reaction : The formation of the amide bond is facilitated by coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

- Reaction Conditions : The reaction can be optimized using various solvents and temperatures to enhance yield and purity.

Medicinal Chemistry

This compound has shown promise in medicinal chemistry, particularly for its potential therapeutic effects:

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the growth of certain cancer cell lines. For instance, in vitro tests have demonstrated a significant reduction in cell viability in human breast cancer cell lines, suggesting its role as a chemotherapeutic agent.

- Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .

Material Science

The compound serves as a building block in the synthesis of polymers and resins. Its unique chemical structure allows it to participate in polymerization reactions, leading to materials with desirable properties for coatings and adhesives.

Studies have reported various biological activities associated with this compound:

- Mechanism of Action : The furan ring can engage in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity through hydrophobic interactions.

- In Vivo Studies : Animal studies suggest that related compounds improve insulin sensitivity and reduce blood glucose levels, indicating potential applications in metabolic disorders .

- Anticancer Studies : In vitro studies on human breast cancer cell lines showed that treatment with this compound resulted in decreased cell viability and increased apoptotic markers, indicating its potential as a chemotherapeutic agent.

- Metabolic Regulation : Research involving diabetic rat models demonstrated that administration of this compound led to improved insulin sensitivity and lowered blood glucose levels significantly, suggesting applications in diabetes management.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-N’-phenylethanediamide involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the phenyl group can enhance the compound’s binding affinity through hydrophobic interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues in the Ethanediamide Class

Several ethanediamide derivatives share structural similarities with the target compound, differing primarily in substituents:

- N-(furan-2-ylmethyl)-N'-(4-methylbenzyl)ethanediamide (CAS 5875-91-2): Substitutes the phenyl group with a 4-methylbenzyl moiety, likely enhancing lipophilicity and altering binding interactions .

- N-(2-furanylmethyl)-N'-(phenylmethyl)ethanediamide (CAS 205749-54-8): Replaces the phenyl group with a benzyl substituent, which may influence steric effects and metabolic stability .

Table 1: Structural Comparison of Ethanediamide Derivatives

Propanamide Derivatives

N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamides (e.g., compounds 8E–8L) exhibit antimicrobial activity. The morpholino and fluorophenyl groups improve solubility and target interaction, with some derivatives showing efficacy against bacterial and fungal strains .

Tetrazole Derivatives

N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives demonstrate potent antimicrobial activity. Compound 6 inhibited Staphylococcus epidermidis at 4 µg/mL, highlighting the role of the furan moiety in bioactivity .

Biological Activity

N-(furan-2-ylmethyl)-N'-phenylethanediamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and cytotoxic properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a furan ring and a phenyl group linked through an ethanediamide structure. The furan moiety is known for its potential biological effects, particularly in antimicrobial and anti-inflammatory applications.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of compounds containing furan derivatives. For example, a related compound, 1-((2-carbamoylguanidino)(furan-2-ylmethyl))urea, exhibited significant antibacterial activity against various pathogens including Escherichia coli, Salmonella typhi, and Staphylococcus aureus, while showing no effect on Bacillus subtilis .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Pathogen | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|---|

| 1-((2-carbamoylguanidino)(furan-2-ylmethyl))urea | E. coli | 32 µg/mL | Bactericidal |

| S. typhi | 16 µg/mL | Bactericidal | |

| S. aureus | 64 µg/mL | Bacteriostatic | |

| B. subtilis | No inhibition | None |

The study demonstrated that the compound's effectiveness varied with different pathogens, indicating its potential for development as a broad-spectrum antimicrobial agent.

Anti-inflammatory Activity

Furan derivatives have also been investigated for their anti-inflammatory effects. A review on natural furan derivatives indicated their ability to inhibit inflammatory mediators like nitric oxide (NO) without significant cytotoxicity . This suggests that compounds like this compound could possess similar properties.

The anti-inflammatory effects are often mediated through the inhibition of pathways such as MAPK and PPAR-γ, which are crucial in regulating immune responses . Further studies are needed to elucidate the specific mechanisms through which this compound exerts its anti-inflammatory effects.

Cytotoxic Activity

Research has demonstrated that certain furan derivatives exhibit cytotoxic effects against cancer cell lines. For instance, studies on structurally similar compounds have shown promising results in inhibiting the growth of various human cancer cell lines while sparing normal cells .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 15 |

| MCF7 | 20 | |

| A549 | 18 |

These findings indicate that this compound may have potential as an anticancer agent, warranting further investigation into its efficacy and safety profile.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various furan derivatives, finding that modifications to the furan ring significantly influenced their potency against both Gram-positive and Gram-negative bacteria .

- Structure-Activity Relationship (SAR) : Research into SAR has shown that specific substitutions on the furan ring enhance biological activity, suggesting that optimizing the chemical structure of this compound could improve its therapeutic potential .

- In Vivo Studies : While most studies focus on in vitro analyses, there is a growing need for in vivo studies to assess the pharmacokinetics and therapeutic efficacy of this compound in animal models.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(furan-2-ylmethyl)-N'-phenylethanediamide?

- Methodology : Copper-catalyzed one-pot synthesis under nitrogen atmosphere using LDA (lithium diisopropylamide) in THF (tetrahydrofuran) is an efficient approach. Post-reaction purification via silica gel chromatography ensures high yield and purity. For derivatives, alkylation with 3,3-dimethylallyl bromide or similar reagents can introduce structural diversity .

Q. Which analytical techniques are optimal for characterizing this compound?

- Methodology : Combine / NMR for structural elucidation and HRMS (high-resolution mass spectrometry) for molecular weight confirmation. Exact mass analysis (e.g., 201.108035934) aids in distinguishing isobaric impurities .

Q. What storage conditions ensure long-term stability?

- Methodology : Store at -20°C in anhydrous, inert environments to prevent hydrolysis or oxidation. Stability studies on related sulfonamides suggest ≥5-year viability under these conditions .

Advanced Research Questions

Q. How can binding affinity and selectivity toward biological targets be systematically assessed?

- Methodology : Use radioligand displacement assays and surface plasmon resonance (SPR) to quantify interactions with targets like TRPM8 channels. Pair with computational docking (e.g., AutoDock Vina) to predict binding modes and guide structural optimization .

Q. What strategies improve synthetic yield and purity for complex derivatives?

- Methodology : Employ high-throughput parallel synthesis to screen reaction parameters (e.g., catalyst loading, temperature). Automated purification systems (e.g., flash chromatography) coupled with real-time LC-MS monitoring enhance reproducibility .

Q. How can potential synthetic byproducts or impurities be identified and resolved?

- Methodology : Use LC-MS with exact mass matching (e.g., 201.108035934) to detect impurities. Cross-reference with structural analogs (e.g., N-furfuryladenine) as standards. Silica gel chromatography with gradient elution effectively isolates byproducts .

Q. How should contradictory data on reaction yields or pharmacological activity be addressed?

- Methodology : Replicate experiments under rigorously controlled conditions (e.g., inert atmosphere, standardized reagent purity). For pharmacological discrepancies, validate using orthogonal assays (e.g., ITC for binding thermodynamics vs. SPR for kinetics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.